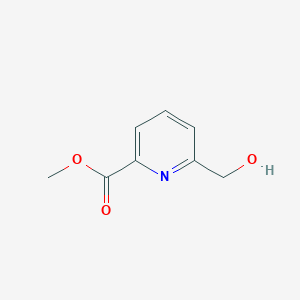







|
REACTION_CXSMILES
|
[N:1]1[C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=[CH:3][C:2]=1[C:10]([OH:12])=[O:11].[CH3:13]N(C)C=O>S(Cl)(Cl)=O>[OH:9][CH2:7][C:6]1[N:1]=[C:2]([C:10]([O:12][CH3:13])=[O:11])[CH:3]=[CH:4][CH:5]=1
|


|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1C(=O)O)C(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(=O)(Cl)Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
azeotroped with toluene
|
|
Type
|
ADDITION
|
|
Details
|
Toluene (20 ml) was added to the residue
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate and aqueous sodium bicarbonate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in methanol
|
|
Type
|
ADDITION
|
|
Details
|
sodium borohydride (0.96 g) was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 hours
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between chloroform and water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic phase was dried (MgSO4)
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
|
Type
|
WASH
|
|
Details
|
eluting with 5% methanol in chloroform
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
OCC1=CC=CC(=N1)C(=O)OC
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |